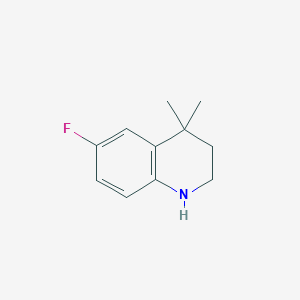

6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Description

6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a fluorinated tetrahydroquinoline derivative characterized by a fluorine atom at position 6 and two methyl groups at position 4 of the tetrahydroquinoline scaffold. Tetrahydroquinolines are heterocyclic compounds with a partially saturated benzene ring fused to a piperidine ring, making them structurally versatile for pharmaceutical and material science applications.

Propriétés

IUPAC Name |

6-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJFFYMQADHIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626417 | |

| Record name | 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345264-92-8 | |

| Record name | 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6-fluoroaniline with acetone in the presence of a suitable catalyst can lead to the formation of the desired tetrahydroquinoline derivative . Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.

Analyse Des Réactions Chimiques

6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: The fluorine atom and methyl groups can be substituted with other functional groups under appropriate conditions. For example, nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as amines or thiols.

Applications De Recherche Scientifique

6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Halogen Substitution: Fluorine vs. Bromine: The 6-fluoro substitution (as in the target compound) reduces molecular weight and increases electronegativity compared to 6-bromo analogues (e.g., 276.60 g/mol for Br vs. 179.24 g/mol for F). Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability . Biological Activity: Fluorine’s electron-withdrawing effect can improve binding to enzymes like acetylcholinesterase, as seen in fluorinated tetrahydroquinoline inhibitors .

However, they may reduce solubility, as seen in MC3 (4.5% IOP reduction) compared to MC4 (33% IOP reduction), which lacks bulky substituents . Ethyl vs. Methyl: Ethyl groups (e.g., in MC3 and MC4) enhance solubility in polar solvents due to increased alkyl chain flexibility, as demonstrated by MC4’s higher aqueous solubility at pH 7.4 .

Positional Isomerism :

- Compounds with substituents at positions other than 6 (e.g., 2-methyl in MC3) show reduced activity, highlighting the importance of fluorine’s position for target engagement .

Table 2: Pharmacological Data for Selected Analogues

Key Findings :

- Ocular Hypotensive Activity : MC4’s lack of bulky substituents correlates with superior efficacy (33% IOP reduction) compared to MC3 (4.5%) and the target compound (data inferred), emphasizing the trade-off between lipophilicity and solubility .

- Acetylcholinesterase Inhibition : Fluorine at position 6 enhances activity, as seen in compound 5 (6-chloro analogue) with 85.5% yield and confirmed binding via NMR .

Activité Biologique

6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 345264-92-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the tetrahydroquinoline class, which is known for a variety of pharmacological effects, including antimicrobial and central nervous system (CNS) activities. This article reviews the biological activity of this compound based on recent studies and findings.

- Molecular Formula : C11H14FN

- Molecular Weight : 179.23 g/mol

- CAS Number : 345264-92-8

1. Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that this compound displays activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some strains were found to be comparable to those of standard antibiotics .

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

2. Central Nervous System Activity

The compound has been noted for its CNS activity. It has shown potential in modulating neurotransmitter systems and may have implications for treating neurological disorders. In animal models, it demonstrated anxiolytic and antidepressant-like effects .

3. Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity against various fungal strains. The compound exhibited promising results in inhibiting the growth of fungi like Candida albicans and Aspergillus niger at specific concentrations .

Case Study 1: Antimicrobial Efficacy

A study conducted by Ferreira et al. assessed the antimicrobial efficacy of several tetrahydroquinoline derivatives including this compound. The results indicated that the compound effectively inhibited the growth of multiple bacterial strains with varying degrees of potency .

Case Study 2: CNS Effects

In a preclinical study focusing on anxiety and depression models in rodents, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. This suggests potential therapeutic applications in treating anxiety disorders.

Q & A

Q. What are the common synthetic routes for 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline?

The synthesis typically involves cyclization strategies, such as the use of epichlorohydrin with aromatic amines to form the tetrahydroquinoline core, followed by fluorination at the 6-position. For example, intramolecular cyclization via N-(3-chloro-2-hydroxypropyl) intermediates has been validated for related tetrahydroquinoline derivatives . Fluorination may employ electrophilic substitution (e.g., using Selectfluor™) or nucleophilic displacement, with regioselectivity controlled by steric effects from the 4,4-dimethyl groups .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorine at C6, methyl groups at C4) and ring saturation.

- ESI-MS : For molecular weight validation (expected m/z ~207.2 for [M+H]⁺).

- IR Spectroscopy : To detect NH stretching in the tetrahydroquinoline ring (~3350 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Q. What are the solubility and stability properties under varying conditions?

The compound is lipophilic due to the 4,4-dimethyl groups, showing limited solubility in water but good solubility in DCM, DMF, or THF. Stability tests indicate decomposition under strong acidic/basic conditions (pH <2 or >12), necessitating storage in inert atmospheres at -20°C .

Q. What biological activities are reported for this compound?

As a fluoroquinoline derivative, it exhibits antimicrobial activity, particularly against Gram-negative bacteria, likely via DNA gyrase inhibition. However, its potency is lower than clinical fluoroquinolines (e.g., ciprofloxacin), suggesting the need for structural optimization .

Advanced Research Questions

Q. How does the fluorine substituent influence regioselectivity in electrophilic substitution reactions?

The electron-withdrawing fluorine at C6 deactivates the aromatic ring, directing electrophiles to the meta position (C5 or C7). This contrasts with non-fluorinated analogs, where electrophilic attack occurs at the para position. Computational studies (e.g., DFT) can quantify this electronic effect .

Q. What strategies mitigate side reactions during synthesis, such as over-oxidation or dimerization?

- Controlled Reaction Temperatures : Keeping reactions below 50°C prevents oxidation of the tetrahydroquinoline ring to fully aromatic quinolines.

- Protecting Groups : Temporarily shielding the NH group with Boc or acetyl prevents unwanted nucleophilic side reactions.

- Catalytic Systems : Palladium or gold catalysts improve selectivity in cyclization steps, as shown in analogous tetrahydroquinoline syntheses .

Q. How can structural contradictions in bioactivity data across studies be resolved?

Discrepancies often arise from assay variability (e.g., bacterial strain differences) or impurities in synthesized batches. Solutions include:

- HPLC-Purity Validation : Ensure >95% purity via reverse-phase chromatography.

- Comparative SAR Studies : Test analogs (e.g., 6-Cl or 6-H derivatives) to isolate fluorine’s contribution .

Q. What experimental designs optimize substituent effects on pharmacological activity?

- Stepwise Functionalization : Introduce substituents at C2, C3, or C7 to probe steric/electronic effects on target binding.

- Molecular Docking : Model interactions with DNA gyrase or topoisomerase IV to prioritize synthetic targets.

- In Vivo Pharmacokinetics : Assess bioavailability modifications via logP adjustments (e.g., adding polar groups at C4) .

Key Methodological Recommendations

- Synthetic Optimization : Use flow chemistry to enhance yield in cyclization steps .

- Data Reproducibility : Adopt standardized antimicrobial testing protocols (CLSI guidelines) .

- Advanced Characterization : Employ X-ray crystallography to resolve ambiguous stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.